molecular formula C15H13N3O6 B10951650 N-(4-ethoxyphenyl)-2,4-dinitrobenzamide

N-(4-ethoxyphenyl)-2,4-dinitrobenzamide

Cat. No.: B10951650
M. Wt: 331.28 g/mol
InChI Key: QPTSIFABGUAADH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,4-dinitrobenzamide is an organic compound that belongs to the class of dinitrobenzamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a benzamide structure with two nitro groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-ethoxyaniline to produce 4-ethoxy-2,4-dinitroaniline. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield this compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure high yields and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological macromolecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl structure but different functional groups.

    N-(4-ethoxyphenyl)-2-azetidinones: Compounds with similar structural motifs used in the synthesis of β-lactam antibiotics.

Uniqueness

N-(4-ethoxyphenyl)-2,4-dinitrobenzamide is unique due to the presence of both ethoxy and dinitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C15H13N3O6/c1-2-24-12-6-3-10(4-7-12)16-15(19)13-8-5-11(17(20)21)9-14(13)18(22)23/h3-9H,2H2,1H3,(H,16,19)

InChI Key

QPTSIFABGUAADH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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